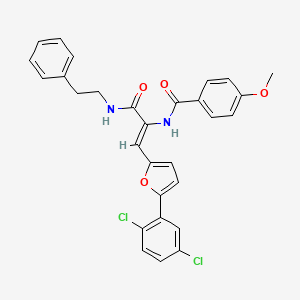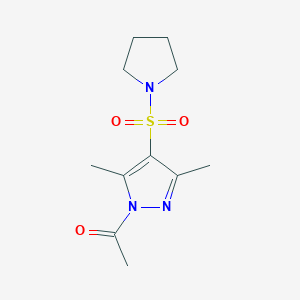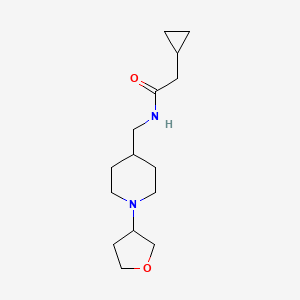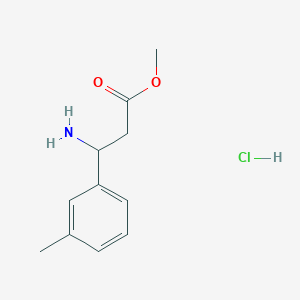![molecular formula C20H24N2O2 B3014335 (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379953-88-3](/img/structure/B3014335.png)
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound has been widely studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the inhibition of the hSERT and hNET. This leads to an increase in the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood, anxiety, and attention. The increase in these neurotransmitters leads to an improvement in the symptoms of depression, anxiety, and ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone include an increase in the levels of serotonin and norepinephrine in the brain. This leads to an improvement in the symptoms of depression, anxiety, and ADHD. However, this compound may also have some side effects such as nausea, dizziness, and headache.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its potent inhibitory activity against the hSERT and hNET, which makes it a potential candidate for the treatment of various psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. These include the development of more potent and selective inhibitors of the hSERT and hNET, the study of the pharmacokinetics and pharmacodynamics of this compound, and the evaluation of its potential therapeutic applications in various psychiatric disorders. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its efficacy and reduce its side effects.
In conclusion, (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has potential applications in various scientific fields. Its potent inhibitory activity against the hSERT and hNET makes it a potential candidate for the treatment of various psychiatric disorders. However, further studies are needed to determine its safety and efficacy.
Méthodes De Synthèse
The synthesis of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of 3-methylphenylboronic acid, 3-methyl-2-pyridinemethanol, and 4-bromo-1-(4-methylphenyl)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields the desired product in good yield.
Applications De Recherche Scientifique
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential applications in various scientific fields. It has been found to exhibit potent inhibitory activity against the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET). This makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
(3-methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-7-18(13-15)20(23)22-11-8-17(9-12-22)14-24-19-16(2)6-4-10-21-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOLHPEZNHEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)


![N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3014265.png)




